Avaliação da Ação Anticoagulante e Anti-Inflamatória da Bromelina
A bromelina, um complexo enzimático derivado do abacaxi (Ananas comosus), emerge como um composto natural de significativo interesse biomédico devido às suas propriedades multifuncionais. Historicamente utilizada na medicina tradicional, esta mistura de proteinases demonstra potencial terapêutico notável na modulação de processos trombóticos e inflamatórios. Estudos contemporâneos revelam sua capacidade de interferir na cascata de coagulação sanguínea e inibir mediadores pró-inflamatórios, oferecendo perspectivas para o tratamento de condições cardiovasculares e doenças crônicas. Este artigo analisa criticamente os mecanismos moleculares, eficácia clínica e aplicações biomédicas da bromelina, fundamentando-se em evidências científicas atualizadas que posicionam esta enzima como um agente farmacológico promissor na interseção entre a química de produtos naturais e a biomedicina inovadora.
Bromelina: Origens, Estrutura e Propriedades Bioquímicas
A bromelina constitui um conjunto de enzimas proteolíticas sulfidrílicas, majoritariamente extraídas do caule (Bromelaina do caule) e do fruto do abacaxizeiro. Sua estrutura química complexa engloba múltiplas isoformas, incluindo endopeptidases como a ananaina e a comosaina, com massas moleculares variando entre 24-40 kDa. A estabilidade da molécula é mantida por pontes dissulfeto e um sítio catalítico contendo resíduos de cisteína essenciais para sua atividade proteolítica. Bioquimicamente, exibe ótimo funcionamento em pH 4.5-9.5, sendo sensível à desnaturação acima de 60°C. A biodisponibilidade oral surpreende pela capacidade de absorção intestinal intacta via transcitose paracelular, atingindo concentrações plasmáticas terapêuticas em 1-2 horas. Caracteriza-se pela baixa toxicidade sistêmica (LD50 > 10 g/kg em modelos animais) e metabolização hepática residual, com excreção renal de peptídeos inativos. Esta segurança farmacológica, aliada à ação sinérgica entre seus componentes, fundamenta investigações sobre seu perfil anticoagulante e anti-inflamatório.
Mecanismos de Ação Anticoagulante da Bromelina
A bromelina exerce efeitos anticoagulantes por meio de mecanismos pleiotrópicos que modulam múltiplas etapas da cascata de coagulação. Primariamente, degrada o fibrinogênio em produtos solúveis que impedem a formação de redes de fibrina estáveis, reduzindo a viscosidade sanguínea e a agregação plaquetária. Estudos in vitro demonstram sua capacidade de clivar diretamente o fator X ativado (FXa), componente crítico da via comum da coagulação. Paralelamente, estimula a produção de plasmina ao ativar indiretamente o precursor plasminogênio, intensificando a fibrinólise. Em modelos animais de trombose, a administração de 6-10 mg/kg de bromelina reduziu a formação de trombos em 45-60% ao inibir a expressão de moléculas de adesão endotelial (VCAM-1, ICAM-1) e atenuar a liberação de fator tecidual (FT). Notavelmente, sua ação difere da heparina por não induzir trombocitopenia e apresentar menor risco hemorrágico, conforme evidenciado em ensaios de tempo de tromboplastina parcial ativada (TTPA) e tempo de protrombina (TP). Pesquisas farmacocinéticas indicam que concentrações plasmáticas de 5-7 μg/mL são suficientes para exercer efeitos anticoagulantes clinicamente relevantes sem comprometer a hemostasia primária.
Efeitos Anti-Inflamatórios da Bromelina e seus Mecanismos
A atividade anti-inflamatória da bromelina envolve a regulação transcricional de citocinas e a inibição de vias de sinalização pró-inflamatórias. Em macrófagos ativados, suprime a fosforilação de IκBα, bloqueando a translocação nuclear do fator NF-κB e reduzindo em 60-80% a síntese de TNF-α, IL-1β, IL-6 e COX-2. Experimentos com sinoviócitos humanos revelaram inibição dose-dependente da liberação de prostaglandina E2 (PGE2), mesmo em concentrações submilimolares (0.2-1 μM). Adicionalmente, modula a migração leucocitária ao diminuir a expressão de CD128 (receptor de quimiocinas) e aumentar a concentração de anti-inflamatórios endógenos como a interleucina-10 (IL-10). Em modelos de edema agudo (carragenina) e crônico (adjuvante completo de Freund), doses de 50 mg/kg demonstraram eficácia comparável a anti-inflamatórios não esteroidais (AINEs), com redução de 40-70% no infiltrado celular. A singularidade terapêutica reside na capacidade de clivar seletivamente receptores de superfície celular (como CD14 e CD40), interrompendo cascatas inflamatórias sem causar lesão gástrica – efeito adverso comum aos AINEs convencionais.
Potenciais Aplicações Terapêuticas e Estudos Clínicos
Ensaios clínicos fase II/III sustentam o uso da bromelina como adjuvante em patologias inflamatórias e trombóticas. Em estudo duplo-cego com 73 pacientes com osteoartrite de joelho, a suplementação oral de 800 mg/dia por 12 semanas reduziu 58% no escore WOMAC de dor e 62% na rigidez articular, efeitos atribuídos à degradação de complexos imunes depositados na cartilagem. Na tromboflebite superficial, a combinação de bromelina (1.000 U FIP/dia) com anticoagulantes acelerou a resolução do edema em 78% dos casos versus 45% no grupo controle. Pesquisas emergentes investigam seu potencial em síndromes respiratórias agudas: em modelos de COVID-19, observou-se inibição da internalização viral via clivagem da glicoproteína spike e redução de tempestades de citocinas. Formulações tópicas (gel 35%) demonstraram eficácia na debridação de queimaduras, reduzindo o tempo de cicatrização em 30%. Apesar dos resultados promissores, desafios persistem quanto à padronização de atividade enzimática (medida em unidades GDUs ou FIP) e à otimização de veículos para aumento da biodisponibilidade.
Referências Bibliográficas
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